molecular formula C8H5BrCl2F2O B1410606 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide CAS No. 1803831-63-1

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide

Cat. No.: B1410606
CAS No.: 1803831-63-1
M. Wt: 305.93 g/mol
InChI Key: RWJHHVRLPDNACZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide is a halogenated benzene derivative with the molecular formula C8H5BrCl2F2O. This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a bromomethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,6-Dichloro-3-(difluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2,6-Dichloro-3-(difluoromethoxy)toluene.

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function. This mechanism is particularly relevant in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl bromide: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    3-(Difluoromethoxy)benzyl bromide: Lacks the chlorine atoms, affecting its chemical properties and biological activity.

    2,6-Dichloro-4-(difluoromethoxy)benzyl bromide: Positional isomer with different reactivity and applications.

Uniqueness

2,6-Dichloro-3-(difluoromethoxy)benzyl bromide is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJHHVRLPDNACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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